molecular formula C15H29N3O3 B8355096 Tert-butyl 4-(4-methylmorpholin-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 4-(4-methylmorpholin-2-ylmethyl)piperazine-1-carboxylate

Cat. No. B8355096
M. Wt: 299.41 g/mol
InChI Key: WXPLXKJRDYQQNO-UHFFFAOYSA-N
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Patent
US07524852B2

Procedure details

Tert-butyl 4-(4-methylmorpholin-2-ylmethyl)piperazine-1-carboxylate (5.00 g, 17.0 mmol) prepared according to Process Step 2 was dissolved in dichloromethane (60 mL), and the solution was mixed with trifluoroacetic acid (20 mL) added dropwise under ice-cooling. After stirring at room temperature for one hour, the solvent was distilled off under reduced pressure. The resulting yellow oil was dissolved in dioxane (100 mL), and the solution was mixed with triethylamine (20 mL) to thereby yield 4-methyl-2-piperazin-1-ylmethylmorpholine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:3]1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1CC(OCC1)CN1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was dissolved in dioxane (100 mL)
ADDITION
Type
ADDITION
Details
the solution was mixed with triethylamine (20 mL) to thereby yield 4-methyl-2-piperazin-1-ylmethylmorpholine

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1CC(OCC1)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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